molecular formula C22H27N3O2 B253068 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide

Cat. No. B253068
M. Wt: 365.5 g/mol
InChI Key: HBQUGXYBYNKCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is commonly known as IBUPA and is used as a research tool for various biochemical and physiological studies. IBUPA is a member of the piperazine class of compounds and has shown potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of IBUPA is not fully understood. However, it is believed to work through the inhibition of various enzymes and receptors in the body. IBUPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It also inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. Additionally, IBUPA has been shown to interact with various receptors in the body, including the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
IBUPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell death in cancer cells. It also has the potential to regulate glucose levels in the body and improve insulin sensitivity. Additionally, IBUPA has been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. IBUPA has also been shown to have anti-inflammatory effects and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

IBUPA has several advantages as a research tool. It is easy to synthesize and purify, and it has shown potential as a therapeutic agent for various diseases. Additionally, it has been extensively studied in various scientific studies and has a well-established safety profile. However, there are also limitations to using IBUPA in lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on IBUPA. One area of research is the development of more effective synthesis methods for IBUPA. Another area of research is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, more studies are needed to investigate its potential as a therapeutic agent for various diseases. Finally, the development of more water-soluble derivatives of IBUPA could improve its use in lab experiments.

Synthesis Methods

The synthesis of IBUPA involves the reaction of 4-(4-isobutyryl-1-piperazinyl)aniline with 2-phenylacetyl chloride in the presence of a base. The reaction proceeds through an amide bond formation and results in the formation of IBUPA. The purity of IBUPA can be increased through recrystallization and purification techniques.

Scientific Research Applications

IBUPA has been extensively used as a research tool in various scientific studies. It has shown potential as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. IBUPA has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has the potential to regulate glucose levels in the body and improve insulin sensitivity. IBUPA has also been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.

properties

Product Name

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C22H27N3O2/c1-17(2)22(27)25-14-12-24(13-15-25)20-10-8-19(9-11-20)23-21(26)16-18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3,(H,23,26)

InChI Key

HBQUGXYBYNKCHT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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